{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride {[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609395-92-7
VCID: VC11689448
InChI: InChI=1S/C6H10ClN3O.ClH/c1-10(2)4-5-8-6(3-7)11-9-5;/h3-4H2,1-2H3;1H
SMILES: CN(C)CC1=NOC(=N1)CCl.Cl
Molecular Formula: C6H11Cl2N3O
Molecular Weight: 212.07 g/mol

{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride

CAS No.: 1609395-92-7

Cat. No.: VC11689448

Molecular Formula: C6H11Cl2N3O

Molecular Weight: 212.07 g/mol

* For research use only. Not for human or veterinary use.

{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride - 1609395-92-7

Specification

CAS No. 1609395-92-7
Molecular Formula C6H11Cl2N3O
Molecular Weight 212.07 g/mol
IUPAC Name 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine;hydrochloride
Standard InChI InChI=1S/C6H10ClN3O.ClH/c1-10(2)4-5-8-6(3-7)11-9-5;/h3-4H2,1-2H3;1H
Standard InChI Key OVZUMDPFDLHRSH-UHFFFAOYSA-N
SMILES CN(C)CC1=NOC(=N1)CCl.Cl
Canonical SMILES CN(C)CC1=NOC(=N1)CCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of {[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride is C₆H₁₁Cl₂N₃O, with a molecular weight of 212.07 g/mol. Its IUPAC name, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride, reflects the substitution pattern: a chloromethyl group at position 5 of the oxadiazole ring and a dimethylaminomethyl group at position 3.

Table 1: Key Structural and Physicochemical Data

PropertyValue
CAS Number1609395-92-7
Molecular FormulaC₆H₁₁Cl₂N₃O
Molecular Weight212.07 g/mol
SMILESCN(C)CC1=NOC(=N1)CCl.Cl
InChIKeyOVZUMDPFDLHRSH-UHFFFAOYSA-N
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, methanol)
ReactivityChloromethyl group enables nucleophilic substitution reactions

The 1,2,4-oxadiazole ring contributes to the compound’s stability and hydrogen-bonding capacity, while the chloromethyl group serves as a reactive handle for synthesizing derivatives . The hydrochloride salt enhances solubility in aqueous environments, a critical factor for bioavailability in drug development.

Synthesis and Preparation

The synthesis of {[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride involves a multistep sequence:

  • Oxadiazole Ring Formation: A substituted hydroxamyl halide (e.g., methyl glyoxalate chloroxime) reacts with a nitrile (e.g., trichloroacetonitrile) under elevated temperatures (40–150°C), forming the 1,2,4-oxadiazole core .

  • Chloromethylation: Introduction of the chloromethyl group at position 5 via electrophilic substitution or alkylation.

  • Amination: Reaction of the oxadiazole intermediate with dimethylamine to attach the dimethylaminomethyl group at position 3.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization Strategies
Oxadiazole FormationTrichloroacetonitrile, 100°C, inert solventUse of anhydrous conditions to prevent hydrolysis
ChloromethylationChloromethylating agent (e.g., ClCH₂I)Controlled temperature (0–25°C) to minimize side reactions
AminationDimethylamine in THF, 25°CExcess amine to drive reaction completion
Salt PrecipitationHCl gas in diethyl etherSlow addition to ensure crystalline formation

This methodology aligns with patented protocols for analogous 5-substituted 1,2,4-oxadiazoles, where reaction stoichiometry and temperature control are critical for achieving >70% yields .

Applications in Pharmaceutical Chemistry

While direct pharmacological data for this compound are scarce, its structural features suggest several research trajectories:

Antimicrobial Agents

1,2,4-Oxadiazoles with halogen substituents exhibit broad-spectrum antimicrobial activity. For example, 3,5-disubstituted oxadiazoles inhibit bacterial DNA gyrase by mimicking ATP-binding sites . The chloromethyl group in this compound could facilitate covalent binding to microbial enzymes, enhancing potency.

Anticancer Therapeutics

Oxadiazole derivatives interfere with tubulin polymerization and topoisomerase activity. The dimethylamine moiety may enhance blood-brain barrier permeability, making this compound a candidate for glioblastoma research .

Prodrug Development

The hydrochloride salt improves water solubility, enabling formulation as a prodrug. In vivo, enzymatic cleavage of the oxadiazole ring could release bioactive amines.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Signals at δ 3.2–3.5 ppm (N(CH₃)₂), δ 4.6 ppm (CH₂Cl), and δ 8.1–8.3 ppm (oxadiazole ring protons).

  • ¹³C NMR: Peaks at 40–45 ppm (N(CH₃)₂), 55–60 ppm (CH₂Cl), and 160–165 ppm (oxadiazole C=N).

Mass Spectrometry (MS)

  • ESI-MS: [M+H]⁺ peak at m/z 212.07, with fragmentation patterns confirming the chloromethyl and dimethylamine groups.

MethodConditionsPurity Criteria
Reverse-Phase HPLCC18 column, 60:40 acetonitrile/water, 1 mL/min≥95% peak area at 254 nm
Headspace GCDB-5 column, 150°C inlet, FID detectionResidual solvent <0.1%

Future Directions and Challenges

  • Biological Screening: Prioritize in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, A549) .

  • Derivatization: Explore replacing the chloromethyl group with fluorinated or sulfonamide groups to modulate pharmacokinetics.

  • Toxicology: Assess acute toxicity in rodent models, focusing on hepatic and renal endpoints .

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